UNC926

Description

Properties

IUPAC Name |

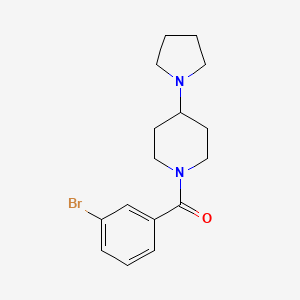

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC926: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Chemical Probe for L3MBTL1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC926, a small molecule inhibitor of the methyl-lysine reader protein L3MBTL1. Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the malignant brain tumor (MBT) domain-containing family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, making it an attractive target for therapeutic intervention. This document details the discovery of this compound through a high-throughput screening campaign, its chemical synthesis, and its characterization as a selective inhibitor of L3MBTL1. Furthermore, it elucidates the mechanism of action of this compound in the context of L3MBTL1's role in cellular signaling pathways, particularly its regulation of p53. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound as a chemical probe to further investigate the biological functions of L3MBTL1 and for those in the field of drug discovery exploring the therapeutic potential of targeting methyl-lysine reader domains.

Discovery of this compound

This compound was identified as a potent inhibitor of L3MBTL1 through a structure-activity relationship (SAR) study building upon an initial hit, UNC669, which was discovered via a high-throughput AlphaScreen assay. The primary research describing the discovery of this compound was published by Herold, J. M., et al. in the Journal of Medicinal Chemistry in 2011. The development of this compound was part of a broader effort to generate chemical probes for methyl-lysine reader domains, which were a relatively unexplored target class at the time.

The discovery workflow for this compound can be summarized as follows:

Caption: Discovery workflow for this compound.

Synthesis of this compound

The chemical synthesis of this compound, systematically named (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone, involves a multi-step process. The following is a representative synthetic scheme based on the procedures outlined in the primary literature.

Synthetic Scheme

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone (this compound)

Step 1: Synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (Intermediate 1)

To a solution of 1-Boc-4-piperidinone (1.0 eq) in dichloroethane (DCE) were added pyrrolidine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (DCM). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which was used in the next step without further purification.

Step 2: Synthesis of 4-(pyrrolidin-1-yl)piperidine (Intermediate 2)

Intermediate 1 was dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1). The mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure, and the residue was basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to yield the desired product.

Step 3: Synthesis of (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone (this compound)

To a solution of 4-(pyrrolidin-1-yl)piperidine (1.0 eq) and triethylamine (TEA) (2.0 eq) in DCM at 0 °C was added 3-bromobenzoyl chloride (1.1 eq) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was then quenched with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford this compound.

Biological Activity and Quantitative Data

This compound is a competitive inhibitor of the MBT domains of L3MBTL1, where it binds to the aromatic cage that normally recognizes mono- and di-methylated lysine residues. This inhibition disrupts the interaction of L3MBTL1 with its histone and non-histone protein targets.

| Target | Assay Type | IC50 (µM) | Kd (µM) |

| L3MBTL1 | AlphaScreen | 3.9 | 3.9 |

| L3MBTL3 | AlphaScreen | 3.2 | - |

| CBX7 | AlphaScreen | >100 | - |

| 53BP1 | Peptide Pulldown | No effect | - |

Table 1: In vitro activity of this compound against MBT domain-containing proteins.

Experimental Protocols for Key Assays

AlphaScreen Assay for L3MBTL1 Inhibition

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was employed to measure the inhibition of the interaction between the 3xMBT domain of L3MBTL1 and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).

Materials:

-

GST-tagged L3MBTL1 (3xMBT domain)

-

Biotinylated H4K20me1 peptide

-

Glutathione donor beads

-

Streptavidin acceptor beads

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound (or other test compounds)

Protocol:

-

A solution of GST-L3MBTL1 and the biotinylated H4K20me1 peptide was pre-incubated in the assay buffer.

-

Serial dilutions of this compound were added to the protein-peptide mixture in a 384-well plate.

-

Glutathione donor beads and streptavidin acceptor beads were added to the wells.

-

The plate was incubated in the dark at room temperature to allow for bead-protein and bead-peptide binding.

-

The AlphaScreen signal was read on an appropriate plate reader. The signal is generated when the donor and acceptor beads are brought into proximity through the interaction of L3MBTL1 and the H4K20me1 peptide.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the L3MBTL1 AlphaScreen assay.

Signaling Pathway and Mechanism of Action

L3MBTL1 is a key regulator of gene expression through its role in chromatin compaction. It recognizes and binds to mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2). This binding leads to the compaction of nucleosomal arrays, thereby restricting the access of transcriptional machinery to DNA and resulting in gene repression.

Furthermore, L3MBTL1 plays a significant role in the p53 signaling pathway. The tumor suppressor protein p53 is monomethylated at lysine 382 (p53K382me1) by the methyltransferase SET8. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the repression of p53 target genes, such as the cell cycle inhibitor p21. In the absence of DNA damage, this interaction contributes to the maintenance of cellular homeostasis. Upon DNA damage, the levels of p53K382me1 decrease, leading to the dissociation of L3MBTL1 from p53 and the activation of p53-mediated gene expression, which can induce cell cycle arrest or apoptosis.[1]

This compound, by inhibiting the methyl-lysine reading function of L3MBTL1, can disrupt these processes. It prevents L3MBTL1 from binding to both methylated histones and methylated p53. This can lead to de-compaction of chromatin and the activation of L3MBTL1-repressed genes. In the context of the p53 pathway, this compound can prevent the L3MBTL1-mediated repression of p53 target genes, potentially sensitizing cells to DNA damaging agents.

Caption: L3MBTL1 signaling and the inhibitory action of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of L3MBTL1. Its discovery has provided a crucial tool to dissect the role of this methyl-lysine reader in chromatin biology and disease-relevant signaling pathways. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate the use of this compound by the scientific community, enabling further exploration of L3MBTL1 as a potential therapeutic target. Future research directions may include the development of more potent and selective L3MBTL1 inhibitors with improved pharmacokinetic properties for in vivo studies and potential clinical applications.

References

UNC926: A Technical Guide to the Chemical Probe for L3MBTL1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC926, a chemical probe targeting the methyl-lysine reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a member of the Polycomb group of proteins and plays a crucial role in transcriptional repression and the maintenance of genomic stability by recognizing and binding to mono- and di-methylated lysine residues on histones and other proteins. This document details the biochemical and cellular characteristics of this compound, presents its selectivity profile, outlines key experimental protocols for its use, and visualizes its biological context and experimental application.

Introduction to L3MBTL1

L3MBTL1 is a "reader" of epigenetic marks, specifically binding to mono- and di-methylated lysine 20 on histone H4 (H4K20me1/2) and lysine 26 on histone H1b (H1bK26me1/2) through its three tandem malignant brain tumor (MBT) domains. This binding leads to the compaction of nucleosomal arrays, making the associated chromatin inaccessible to transcription machinery and thereby repressing gene expression.[1][2]

Beyond its role in chromatin compaction, L3MBTL1 is implicated in several critical cellular pathways:

-

DNA Damage Response (DDR): L3MBTL1 acts as a negative regulator of the DDR. Its loss can lead to replicative stress and DNA breaks.[1] It competes with the tumor suppressor p53-binding protein 1 (53BP1) for binding to H4K20me2, a key step in DNA double-strand break repair.[3]

-

p53 Regulation: L3MBTL1 binds to p53 monomethylated at lysine 382 (p53K382me1), a modification mediated by the methyltransferase SET8. This interaction represses the transcriptional activity of p53 in the absence of DNA damage.[1]

-

Tumor Suppression: Originally identified as a potential tumor suppressor in Drosophila, L3MBTL1's loss is associated with the ectopic reactivation of germline genes.[1] In humans, loss of L3MBTL1 expression has been linked to myeloproliferative disorders.[1]

Chemical probes like this compound are invaluable tools for studying the multifaceted roles of L3MBTL1 in cellular processes and for validating it as a potential therapeutic target.

Biochemical and Cellular Activity of this compound

This compound is a small molecule inhibitor designed to competitively occupy the methyl-lysine binding pocket of L3MBTL1's MBT domains, thereby preventing its interaction with histone substrates.

Data Presentation

The following tables summarize the known quantitative data for this compound and related compounds.

Table 1: Biochemical Activity of this compound

| Target Domain | Compound | Assay Type | IC50 | Reference |

|---|

| L3MBTL1 (3xMBT) | this compound | Biochemical Inhibition | 3.9 µM | [this compound Datasheet] |

Note: The specific biochemical assay used to determine the IC50 was not detailed in the available literature, but AlphaScreen is a common method for this target class.

Table 2: Selectivity Profile of this compound

| Target Domain | Compound | Assay Type | IC50 / Binding | Reference |

|---|---|---|---|---|

| L3MBTL3 | This compound | Biochemical Inhibition | 3.2 µM | [this compound Datasheet] |

| CBX7 | This compound | Biochemical Inhibition | No Binding | [this compound Datasheet] |

| L3MBTL1 | UNC669 | Isothermal Titration Calorimetry (ITC) | Kd = 5 µM |[4] |

Note: A comprehensive selectivity screen across a broad panel of methyl-lysine reader domains for this compound is not publicly available. UNC669 is a structurally related, well-characterized compound that also targets L3MBTL1 and L3MBTL3.[1]

Key Experimental Protocols

Detailed, step-by-step protocols are essential for the effective use of chemical probes. Below are methodologies for key experiments to characterize the interaction of this compound with L3MBTL1.

Protocol: AlphaScreen™ Biochemical Assay for L3MBTL1 Inhibition

This protocol describes a method to measure the ability of this compound to inhibit the binding of the L3MBTL1 3xMBT domain to a biotinylated histone H4K20me1 peptide.

Materials:

-

Recombinant GST-tagged L3MBTL1 (3xMBT domain)

-

Biotinylated H4K20me1 peptide (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLRD)

-

AlphaScreen™ GST Detection Kit (Donor Beads)

-

Streptavidin-coated AlphaScreen™ Acceptor Beads

-

This compound (solubilized in DMSO)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well, low-volume, white microplates (e.g., ProxiPlate)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

-

Add 2.5 µL of a solution containing GST-L3MBTL1 (final concentration ~10 nM) and biotin-H4K20me1 peptide (final concentration ~10 nM) in Assay Buffer.

-

Incubate for 30 minutes at room temperature.

-

Prepare a bead slurry by mixing AlphaScreen™ GST Donor beads and Streptavidin Acceptor beads in Assay Buffer (final concentration ~20 µg/mL each). Add 5 µL of this slurry to each well under subdued light.

-

Seal the plate and incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[5] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

HEK293T or other suitable cell line

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

Phosphate-Buffered Saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR thermal cycler with a gradient function

-

SDS-PAGE and Western Blotting reagents and equipment

-

Primary antibody specific for L3MBTL1

-

HRP-conjugated secondary antibody

Procedure:

-

Compound Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.

-

Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 62°C) for 3 minutes. This heats each aliquot to a different temperature.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

-

Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble L3MBTL1 in each sample by Western Blot.

-

Data Analysis: Quantify the band intensities for L3MBTL1 at each temperature for both this compound-treated and DMSO-treated samples. Plot the percentage of soluble L3MBTL1 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations: Pathways and Workflows

L3MBTL1 Signaling and Function

The following diagram illustrates the central role of L3MBTL1 in reading histone methylation marks to mediate transcriptional repression and its interplay with the p53-mediated DNA damage response.

Logical Relationship: Chemical Probe Action

This diagram illustrates the fundamental concept of how this compound functions as a chemical probe to disrupt the "reader" function of L3MBTL1.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. uniprot.org [uniprot.org]

- 3. L3MBTL1, a polycomb protein, promotes Osimertinib acquired resistance through epigenetic regulation of DNA damage response in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards understanding methyllysine readout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of UNC926 Analogs as L3MBTL1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT family of chromatin "reader" proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails. This interaction is crucial for chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of L3MBTL1, such as UNC926, offer valuable tools to probe the protein's function and potential as a drug target. This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its analogs as L3MBTL1 inhibitors, along with the experimental protocols used for their evaluation.

Core Compound: this compound

This compound is a small molecule inhibitor of L3MBTL1, demonstrating a binding affinity with a dissociation constant (Kd) of 3.9 μM.[1] It acts as a methyl-lysine (Kme) reader domain inhibitor by selectively targeting the MBT domain of L3MBTL1. This compound has also been shown to inhibit the interaction of the L3MBTL1's triple MBT domain (3xMBT) with a histone H4 peptide monomethylated at lysine 20 (H4K20me1).

Structure-Activity Relationship (SAR) of L3MBTL1 Inhibitors

Key Structural Features and Insights:

The general scaffold of these inhibitors consists of a central aromatic core, a linker, and a basic amine moiety. The SAR studies on related L3MBTL1 inhibitors highlight the following key points:

-

Basic Amine Moiety: A positively charged amine is crucial for mimicking the methylated lysine side chain and anchoring the inhibitor in the aromatic cage of the MBT domain. This interaction is a hallmark of "reader" domain inhibitors.

-

Aromatic Core: The central aromatic ring system engages in hydrophobic and van der Waals interactions within the binding pocket. Modifications to this core can significantly impact potency and selectivity.

-

Linker Region: The nature and length of the linker connecting the aromatic core and the basic amine are critical for optimal positioning of the key interacting groups within the binding site.

Quantitative Data for L3MBTL1 Inhibitors

The following table summarizes the available quantitative data for this compound and the related L3MBTL1 inhibitor, UNC669.

| Compound | Target | Assay Type | Value | Reference |

| This compound | L3MBTL1 | Isothermal Titration Calorimetry (ITC) | Kd = 3.9 μM | [1] |

| UNC669 | L3MBTL1 | AlphaScreen | IC50 = 6 μM | [2] |

Experimental Protocols

The evaluation of this compound and its analogs as L3MBTL1 inhibitors relies on various biophysical and biochemical assays. The two primary methods employed are the AlphaScreen assay for high-throughput screening and Isothermal Titration Calorimetry (ITC) for detailed thermodynamic characterization of binding.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based, non-radioactive method used to measure biomolecular interactions.[3][4]

Principle:

The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. In the context of L3MBTL1 inhibition, one bead is conjugated to a biotinylated histone peptide (e.g., H4K20me1), and the other is conjugated to a tagged L3MBTL1 protein (e.g., His-tagged). When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a measurable light emission at 520-620 nm. Small molecule inhibitors that disrupt the protein-peptide interaction will prevent the beads from coming together, leading to a decrease in the AlphaScreen signal.[3][4]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).[4]

-

Dilute the His-tagged L3MBTL1 protein and the biotinylated histone peptide to their optimized concentrations in the assay buffer.

-

Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer.

-

-

Assay Procedure (384-well format):

-

Add the His-tagged L3MBTL1 protein to each well.

-

Add the test compounds (this compound analogs) at various concentrations.

-

Add the biotinylated histone peptide to initiate the binding reaction.

-

Incubate the mixture at room temperature to allow for binding to reach equilibrium.

-

Add the Nickel Chelate Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads under subdued light and incubate.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The IC50 values are determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[5][6]

Principle:

An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the protein of interest (L3MBTL1), and a syringe contains the ligand (this compound analog). The ligand is titrated into the sample cell in small aliquots. The heat released or absorbed upon binding is measured by the instrument, which maintains a constant temperature between the two cells. The resulting data is a series of heat spikes that correspond to each injection. The magnitude of these spikes decreases as the protein becomes saturated with the ligand.[5][7]

Detailed Methodology:

-

Sample Preparation:

-

Express and purify the L3MBTL1 protein.

-

Dialyze both the protein and the ligand (this compound analog) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the L3MBTL1 protein into the sample cell.

-

Load the this compound analog into the injection syringe.

-

Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

-

Perform an initial injection to account for any mixing artifacts.

-

Carry out a series of injections (typically 20-30) to ensure complete saturation of the protein.

-

Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the relevant biological pathway and experimental workflows, created using the DOT language.

Conclusion

This compound and its related compounds represent a valuable class of chemical probes for studying the biological function of L3MBTL1. The structure-activity relationships, primarily driven by the interaction of a basic amine with the aromatic cage of the MBT domain, provide a framework for the design of more potent and selective inhibitors. The robust biochemical and biophysical assays, such as AlphaScreen and ITC, are essential tools for the quantitative evaluation of these compounds. Further exploration of the SAR of this compound analogs will be critical for the development of next-generation L3MBTL1 inhibitors with potential therapeutic applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

UNC926 Binding Affinity to MBT Domains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of UNC926, a known methyl-lysine (Kme) reader domain inhibitor, to Malignant Brain Tumor (MBT) domains. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in epigenetics and drug discovery.

Introduction to this compound and MBT Domains

This compound is a small molecule inhibitor that selectively targets the MBT domains of certain proteins, interfering with their ability to recognize and bind to methylated lysine residues on histone tails.[1][2][3] MBT domains are crucial "chromatin reader" modules that play a significant role in transcriptional repression and chromatin compaction.[4][5][6] These domains are found in several proteins, including the Lethal (3) malignant brain tumor-like protein (L3MBTL) family and Scm-like with four MBT domains 1 (SFMBT1). Dysregulation of MBT domain-containing proteins has been implicated in various diseases, including cancer.[5][6] this compound serves as a chemical probe to investigate the biological functions of these proteins and as a potential starting point for therapeutic development.

Quantitative Binding Affinity of this compound to MBT Domains

This compound exhibits a micromolar binding affinity for several MBT domain-containing proteins, with a notable preference for L3MBTL1 and its close homolog L3MBTL3. The following table summarizes the available quantitative data for the binding of this compound to various MBT domains.

| Target Protein | Binding Affinity Metric | Value (μM) |

| L3MBTL1 | Kd | 3.9 |

| L3MBTL1 | IC50 | 3.9 |

| L3MBTL3 | IC50 | 3.2 |

| L3MBTL4 | IC50 | 15.6 |

Table 1: Summary of this compound Binding Affinity Data.[1]

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to MBT domains is typically determined using biophysical techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative measurements of the interaction between the small molecule inhibitor and the protein domain.

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. The binding event causes a decrease in the rotational speed of the tracer, leading to an increase in the polarization of the emitted light.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified MBT domain-containing protein (e.g., L3MBTL1) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

Prepare a stock solution of a fluorescently labeled peptide corresponding to a known binding partner of the MBT domain (e.g., a histone H4 peptide with monomethylated lysine 20, H4K20me1).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, combine the MBT protein and the fluorescently labeled peptide at concentrations optimized for a stable FP signal.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the this compound concentration.

-

Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding.

-

References

- 1. genecards.org [genecards.org]

- 2. SFMBT1 functions with LSD1 to regulate expression of canonical histone genes and chromatin-related factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SFMBT1 functions with LSD1 to regulate expression of canonical histone genes and chromatin-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MBT Protein Repeat | Cell Signaling Technology [cellsignal.com]

- 5. MBT domain proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MBT domain proteins in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

L3MBTL1: A Comprehensive Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. It functions as a "reader" of histone modifications, specifically recognizing mono- and di-methylated lysine residues on histones H1, H3, and H4.[1][2] This recognition is mediated by its three malignant brain tumor (MBT) domains.[1][2] Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of L3MBTL1, including its mechanism of action, signaling pathways, and potential as a therapeutic target. It also details experimental protocols for studying L3MBTL1 and summarizes the current landscape of its inhibitors.

The Core Biology of L3MBTL1

L3MBTL1 is a transcriptional repressor that contributes to the maintenance of genomic stability.[3] It is a human homolog of the Drosophila tumor suppressor L(3)MBT.[3] The protein is characterized by the presence of three MBT domains, which are responsible for binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2.[1][4] This binding leads to chromatin compaction, thereby restricting the access of transcriptional machinery to gene promoters and resulting in gene silencing.[4] Beyond its role in histone binding, L3MBTL1 also interacts with and regulates the function of key non-histone proteins involved in cell cycle control and tumor suppression, such as p53 and the retinoblastoma protein (Rb).[4][5]

L3MBTL1 Signaling Pathways

L3MBTL1 is involved in several critical cellular signaling pathways, primarily through its interactions with p53 and the Rb-E2F pathway.

The L3MBTL1-p53 Pathway

Under normal cellular conditions, the tumor suppressor protein p53 is monomethylated at lysine 382 (K382) by the methyltransferase SET8. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the repression of p53 target genes, such as p21.[6][7][8] Upon DNA damage, p53K382me1 levels decrease, leading to the dissociation of L3MBTL1 from p53. This allows for the activation of p53 and the transcription of its target genes, initiating cellular responses like cell cycle arrest or apoptosis.[6][7]

The L3MBTL1-Rb-E2F Pathway

The retinoblastoma protein (Rb) is a key regulator of the cell cycle, primarily through its interaction with the E2F family of transcription factors.[9] In its hypophosphorylated state, Rb binds to E2F, repressing the transcription of genes required for S-phase entry.[10] L3MBTL1 can bind to monomethylated Rb, enhancing its repressive activity on E2F target genes like Cyclin E.[11] This interaction contributes to the maintenance of cell cycle arrest.

L3MBTL1 as a Therapeutic Target in Cancer

The role of L3MBTL1 in cancer is complex and appears to be context-dependent. While it was initially identified as a tumor suppressor in Drosophila, its function in human cancers is more nuanced.[3] Loss of L3MBTL1 has been associated with myeloid malignancies and a worse prognosis in breast cancer.[4] Conversely, in some contexts, L3MBTL1 inhibition may promote apoptosis. This dual role suggests that targeting L3MBTL1 could be a viable therapeutic strategy in specific cancer types.

L3MBTL1 Inhibitors

Several small molecule inhibitors of L3MBTL1 have been developed as tool compounds to probe its function. These inhibitors typically target the MBT domains, competing with methylated histone peptides for binding.

| Compound | Target(s) | IC50 (µM) | Kd (µM) | Assay | Reference(s) |

| UNC669 | L3MBTL1, L3MBTL3 | 4.2 (L3MBTL1), 3.1 (L3MBTL3) | - | AlphaScreen | [4][12][13] |

| L3MBTL1 | 6 | - | AlphaScreen | [1] | |

| UNC1215 | L3MBTL3, L3MBTL1 | 0.04 (L3MBTL3) | 0.12 (L3MBTL3) | AlphaScreen, ITC | [14][15][16][17] |

Experimental Protocols for Studying L3MBTL1

High-Throughput Screening for L3MBTL1 Inhibitors using AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of L3MBTL1 inhibitors.[18][19][20]

Principle: The assay measures the interaction between a His-tagged L3MBTL1 protein and a biotinylated histone peptide (e.g., H3K9me1).[18] Donor beads are coated with streptavidin, and acceptor beads are coated with nickel chelate. In the presence of an interaction, the beads are brought into proximity, and excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[18] Inhibitors that disrupt the L3MBTL1-histone peptide interaction will reduce the signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).[18]

-

Dilute His-tagged L3MBTL1 and biotinylated histone peptide to desired concentrations in assay buffer.

-

Prepare a serial dilution of test compounds in DMSO, followed by dilution in assay buffer.

-

-

Assay Plate Setup (384-well format):

-

Add L3MBTL1 protein solution to each well.

-

Add biotinylated histone peptide solution to each well.

-

Add test compound or DMSO vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for protein-peptide binding and inhibitor interaction.

-

-

Bead Addition:

-

Prepare a slurry of streptavidin-coated donor beads and nickel chelate acceptor beads in assay buffer.

-

Add the bead slurry to all wells.

-

-

Final Incubation:

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead-protein/peptide binding.

-

-

Signal Detection:

-

Read the plate using a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

-

Cellular L3MBTL1-Histone Interaction Assay using NanoBRET

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to study protein-protein interactions in living cells.[5][21][22][23]

Principle: This assay measures the interaction between L3MBTL1 and a histone (e.g., H3) in live cells.[21] One protein is fused to NanoLuc luciferase (the donor), and the other is fused to HaloTag, which is labeled with a fluorescent acceptor.[5] When the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the BRET signal.[21]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Cell Plating:

-

After transfection, plate the cells into a 96-well or 384-well white assay plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds.

-

Add the compounds to the cells and incubate for a specified period (e.g., 20 hours).[21]

-

-

Acceptor Labeling:

-

Add the HaloTag NanoBRET 618 ligand (the acceptor) to the cells and incubate.

-

-

Substrate Addition:

-

Add the Nano-Glo Luciferase Assay Substrate (the donor substrate) to all wells.

-

-

Signal Detection:

-

Read the plate on a luminometer capable of measuring both donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.

-

Normalize the BRET ratios to the vehicle control and plot against compound concentration to determine IC50 values.

-

Conclusion and Future Directions

L3MBTL1 represents a promising therapeutic target due to its multifaceted role in transcriptional regulation, cell cycle control, and DNA damage response. The development of potent and selective small molecule inhibitors is crucial for further elucidating its biological functions and for exploring its therapeutic potential. The experimental platforms described in this guide, such as AlphaScreen and NanoBRET, provide robust methods for the discovery and characterization of such inhibitors. Future research should focus on developing more selective L3MBTL1 inhibitors and on identifying the specific cancer types that are most likely to respond to L3MBTL1-targeted therapies. Furthermore, a deeper understanding of the interplay between L3MBTL1 and other epigenetic regulators will be essential for designing effective combination therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. lornajane.net [lornajane.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]

- 6. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sketchviz.com [sketchviz.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of E2F in cell cycle control and cancer [imrpress.com]

- 11. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]

- 18. researchgate.net [researchgate.net]

- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. urmc.rochester.edu [urmc.rochester.edu]

- 21. L3MBTL1 and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 22. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NanoBRET™ Protein:Protein Interaction System Protocol [promega.in]

LINC00926: A Long Non-coding RNA Mediating Chromatin Remodeling and Gene Activation

An In-depth Technical Guide on the Molecular Mechanisms and Impact of LINC00926 on Chromatin Architecture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. A key layer of this control is exerted at the level of chromatin, the complex of DNA and proteins that packages the eukaryotic genome. The structure of chromatin can be dynamically altered by various molecular players to either permit or restrict access to the genetic code. While the term "UNC926" does not correspond to a singular, well-defined molecular entity in scientific literature, this guide focuses on the long non-coding RNA LINC00926 , a recently identified regulator with a significant and direct impact on chromatin structure and gene expression.

This document provides a comprehensive technical overview of the mechanism by which LINC00926 influences chromatin. Drawing from peer-reviewed research, we detail how LINC00926 acts as a molecular scaffold to guide enzymatic machinery to specific genomic loci, thereby altering local histone modifications and activating gene transcription. This guide presents key quantitative data in structured tables, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Core Mechanism: LINC00926 as a Chromatin Modifier

LINC00926 exerts its influence on chromatin not by direct enzymatic activity, but by acting as a guide for histone-modifying enzymes. Research has identified a primary mechanism involving the recruitment of the histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) to target gene promoters.

The key findings demonstrate that LINC00926 physically associates with the MLL1 protein. This interaction forms a ribonucleoprotein complex that is then targeted to the promoter region of specific genes, a notable example being the WNT10B gene . Upon recruitment, the MLL1 enzyme catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). This specific post-translational modification is a well-established hallmark of active gene promoters. The deposition of H3K4me3 marks leads to a more open chromatin state, facilitating the binding of transcription factors and RNA polymerase II, ultimately resulting in the transcriptional activation of the target gene.[1]

The signaling cascade can be summarized as follows: An increase in LINC00926 expression leads to the formation of LINC00926-MLL1 complexes. These complexes are recruited to the WNT10B promoter, increasing local H3K4me3 levels. This epigenetic modification enhances WNT10B gene expression. The resulting WNT10B protein, a secreted signaling molecule, then contributes to downstream cellular processes, including the expression of inflammatory cytokines like Interferon-gamma (IFNG) and Interleukin-17A (IL17A).[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from experiments investigating the function of LINC00926.

Table 1: LINC00926-MLL1 Interaction and Effect on WNT10B Expression

This table presents data from co-immunoprecipitation (co-IP) experiments to validate the physical interaction between LINC00926 and MLL1, and the subsequent effect of LINC00926 knockdown on the expression of its target gene, WNT10B.

| Experiment | Target | Method | Result | Cell Type | Reference |

| RNA-IP | LINC00926 | MLL1 Antibody Pulldown followed by qRT-PCR | ~12-fold enrichment of LINC00926 vs. IgG control | Human PBMCs | [1] |

| Knockdown | WNT10B | siRNA targeting LINC00926 followed by qRT-PCR | ~50% decrease in WNT10B mRNA levels | Human PBMCs | [1] |

Table 2: MLL1 Occupancy and Impact on Downstream Gene Expression

This table details the results from Chromatin Immunoprecipitation (ChIP) assays showing MLL1 recruitment to the WNT10B promoter and the functional consequence of LINC00926 knockdown on inflammatory gene expression.

| Experiment | Target | Method | Result | Cell Type | Reference |

| ChIP-qPCR | WNT10B Promoter | MLL1 Antibody Pulldown followed by qPCR | Significant enrichment of promoter region vs. IgG control | Human PBMCs | [1] |

| Knockdown | IFNG | siRNA targeting LINC00926 followed by qRT-PCR | Significant decrease in IFNG mRNA levels | TALL-104 cells | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the primary literature.[1]

Protocol 1: RNA Immunoprecipitation (RIP) for LINC00926-MLL1 Interaction

This protocol is used to confirm the physical association between LINC00926 and the MLL1 protein in vivo.

-

Cell Preparation and Crosslinking : Culture Peripheral Blood Mononuclear Cells (PBMCs) under standard conditions. Crosslink protein-RNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Lysis and Sonication : Lyse the cells using a suitable lysis buffer containing protease and RNase inhibitors. Sonicate the lysate to shear chromatin and ensure solubility of nuclear complexes.

-

Immunoprecipitation : Pre-clear the lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an antibody targeting MLL1 or a non-specific IgG as a negative control.

-

Complex Capture : Add Protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes : Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound proteins and RNA.

-

Elution and Reverse Crosslinking : Elute the RNA-protein complexes from the beads. Reverse the formaldehyde crosslinks by incubating with Proteinase K and heating at 65°C.

-

RNA Purification : Purify the RNA from the eluted sample using a standard RNA extraction kit.

-

qRT-PCR Analysis : Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for LINC00926 to determine its enrichment in the MLL1-IP sample relative to the IgG control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3 at the WNT10B Promoter

This protocol is designed to measure the occupancy of MLL1 and the resulting H3K4me3 histone mark at the WNT10B gene promoter.

-

Cell Crosslinking and Lysis : Follow step 1 from the RIP protocol. After quenching, lyse cells and nuclei.

-

Chromatin Shearing : Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-500 base pairs. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

-

Immunoprecipitation : Save a small aliquot of the sheared chromatin as "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody specific for MLL1 or H3K4me3 (or IgG control).

-

Complex Capture and Washes : Follow steps 4 and 5 from the RIP protocol to capture and wash the immune complexes.

-

Elution and Reverse Crosslinking : Elute the chromatin complexes from the beads. Reverse crosslinks by adding NaCl and incubating at 65°C for at least 6 hours (or overnight). Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

qPCR Analysis : Perform quantitative PCR using primers designed to amplify a specific region of the WNT10B promoter. Calculate the fold enrichment of the target region in the specific IP sample relative to the IgG control, after normalizing to the input sample.

Protocol 3: siRNA-mediated Knockdown of LINC00926

This protocol is used to reduce the expression of LINC00926 to study the functional consequences on target gene expression.

-

Cell Seeding : Seed cells (e.g., TALL-104 or PBMCs) in 6-well plates to achieve 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation : Dilute the LINC00926-targeting siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

-

Transfection : Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation : Incubate the cells for 48-72 hours post-transfection.

-

Analysis : Harvest the cells for downstream analysis.

-

RNA Analysis : Isolate total RNA and perform qRT-PCR to confirm the knockdown efficiency of LINC00926 and to measure the expression levels of target genes like WNT10B and IFNG.

-

Protein Analysis : Isolate total protein and perform Western blotting if analyzing changes at the protein level.

-

Conclusion and Future Directions

The study of LINC00926 provides a clear example of how long non-coding RNAs function as critical regulators of chromatin architecture and gene expression. By recruiting the MLL1 complex, LINC00926 directly facilitates the deposition of the activating H3K4me3 mark at specific gene promoters, thereby controlling downstream signaling pathways. This mechanism underscores the potential of lncRNAs as therapeutic targets.

For drug development professionals, this pathway presents several points for potential intervention. Targeting the LINC00926 transcript itself with antisense oligonucleotides, or developing small molecule inhibitors to disrupt the LINC00926-MLL1 interaction, could offer novel strategies for modulating pathways dysregulated in diseases characterized by inflammation or aberrant WNT signaling.

Future research should aim to:

-

Identify the full cohort of genes regulated by the LINC00926-MLL1 complex through genome-wide techniques like ChIP-seq and RNA-seq.

-

Elucidate the specific RNA sequence motifs within LINC00926 and protein domains within MLL1 that are critical for their interaction.

-

Investigate the role of this regulatory axis in various pathological contexts, expanding beyond its initial characterization in post-traumatic stress disorder.

This technical guide serves as a foundational resource for understanding and investigating the role of LINC00926 in chromatin biology, providing the necessary data, protocols, and conceptual frameworks to drive further discovery.

References

- 1. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UNC926 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domain of the L3MBTL1 (Lethal (3) malignant brain tumor-like protein 1). L3MBTL1 is a "reader" of epigenetic marks, specifically recognizing mono- and di-methylated lysine residues on histones, such as H4K20me1, and non-histone proteins like p53. By binding to these methylated sites, L3MBTL1 contributes to chromatin compaction and transcriptional repression. This compound competitively binds to the MBT domain of L3MBTL1, thereby preventing its interaction with its target proteins and disrupting its biological function. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of L3MBTL1 and its role in cellular signaling pathways.

Mechanism of Action

This compound acts as a selective antagonist of L3MBTL1.[1] It has been shown to bind to the MBT domain of L3MBTL1 with a dissociation constant (Kd) and an IC50 of 3.9 μM in biochemical assays.[2][3] This binding event inhibits the interaction of L3MBTL1 with its natural ligands, most notably monomethylated histone H4 at lysine 20 (H4K20me1).[1] A key non-histone target of L3MBTL1 is the tumor suppressor protein p53. L3MBTL1 specifically recognizes p53 monomethylated at lysine 382 (p53K382me1), a modification mediated by the methyltransferase SET8. This interaction leads to the repression of p53 target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA. By inhibiting L3MBTL1, this compound is expected to de-repress these p53 target genes, leading to cell cycle arrest and apoptosis.

Signaling Pathway

The signaling pathway involving L3MBTL1 and its inhibition by this compound primarily revolves around the regulation of p53 activity. Under normal cellular conditions, p53 is monomethylated by SET8 at lysine 382. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the recruitment of repressive chromatin machinery and the silencing of p53 target genes such as CDKN1A (p21) and BBC3 (PUMA). This maintains cells in a proliferative state. Upon treatment with this compound, the binding of L3MBTL1 to methylated p53 is blocked. This leads to the activation of p53 target genes, resulting in the production of p21 and PUMA proteins. Increased p21 levels can induce cell cycle arrest, while increased PUMA levels can trigger apoptosis.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Conditions | Reference |

| L3MBTL1 Kd | 3.9 µM | Biochemical Assay | [3] |

| L3MBTL1 IC50 | 3.9 µM | Biochemical Assay | [2] |

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of choice.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HCT116, U2OS)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of p21 and PUMA Expression

This protocol describes how to assess the effect of this compound on the protein levels of the p53 target genes, p21 and PUMA.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies against p21, PUMA, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM, or a concentration around the determined IC50) for 24-48 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p21, PUMA, and the loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and add ECL detection reagent. Image the blot using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize the levels of p21 and PUMA to the loading control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.

Conclusion

This compound is a valuable research tool for investigating the biological roles of L3MBTL1. By inhibiting L3MBTL1, this compound can be used to study the downstream consequences on p53 signaling, cell cycle regulation, and apoptosis. The protocols provided here offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of targeting L3MBTL1 in cancer and other diseases. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for UNC926 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC926 is a small molecule inhibitor that targets the malignant brain tumor (MBT) domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a chromatin 'reader' protein that plays a crucial role in transcriptional repression and maintaining genome stability. It recognizes and binds to mono- and di-methylated lysine residues on histones, particularly H4K20 and H1bK26, leading to chromatin compaction and gene silencing. Dysregulation of L3MBTL1 has been implicated in various cancers, including myeloid malignancies and breast cancer, where it can function as a tumor suppressor.[1][2] By inhibiting the MBT domain of L3MBTL1, this compound presents a potential therapeutic strategy to counteract the pathological consequences of L3MBTL1 dysregulation in cancer.

These application notes provide a framework for investigating the dose-response relationship of this compound in cancer cell lines, including protocols for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation

The following tables summarize illustrative quantitative data from experiments with this compound on various cancer cell lines. Note: This data is hypothetical and intended for demonstration purposes.

Table 1: IC50 Values of this compound in Cancer Cell Lines after 72-hour Treatment

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 8.5 |

| MCF-7 | Breast Cancer | 12.3 |

| A549 | Lung Cancer | 15.8 |

| HCT116 | Colon Cancer | 10.2 |

Table 2: Dose-Response of this compound on K562 Cell Viability (MTT Assay) after 72-hour Treatment

| This compound Concentration (µM) | Percent Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 91 ± 4.8 |

| 5 | 68 ± 6.1 |

| 10 | 45 ± 5.5 |

| 25 | 22 ± 3.9 |

| 50 | 9 ± 2.1 |

Mandatory Visualizations

Caption: Workflow for determining the dose-response curve of this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Cell Culture and Seeding

-

Culture cancer cell lines in their recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.

-

Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours to allow for cell attachment and recovery.

This compound Preparation and Treatment

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Include a vehicle control group that receives medium with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

-

Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

-

Harvest both adherent and floating cells, and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis

-

Seed cells in a 6-well plate and treat with this compound as described above.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

References

- 1. Physical activity and breast cancer survival: an epigenetic link through reduced methylation of a tumor suppressor gene L3MBTL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Investigating LINC00926-Mediated Gene Regulation via Chromatin Immunoprecipitation (ChIP)

Introduction

The long non-coding RNA (lncRNA) LINC00926 has emerged as a significant regulator in various cellular processes, including inflammation and cancer progression. Of particular interest is its role in modulating gene expression through interactions with chromatin-modifying proteins. It has been demonstrated that LINC00926 physically associates with Mixed Lineage Leukemia 1 (MLL1), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters. This interaction is crucial for regulating the expression of target genes, such as WNT10B.[1][2][3]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of proteins with specific genomic regions. By performing a ChIP assay with an antibody against a protein known to interact with LINC00926, such as MLL1, researchers can identify the specific DNA loci where this complex is recruited. This allows for the elucidation of the downstream gene targets of LINC00926-mediated transcriptional regulation.

Principle of the Assay

The ChIP assay outlined below is designed to isolate and identify the genomic DNA sequences bound by a protein of interest that is part of a complex with LINC00926 (e.g., MLL1). The general workflow involves cross-linking proteins to DNA within intact cells, followed by chromatin shearing, immunoprecipitation of the target protein-DNA complexes, and subsequent analysis of the co-precipitated DNA.

Data Presentation

Quantitative data from ChIP experiments, typically obtained via quantitative PCR (qPCR), should be summarized for clear interpretation and comparison across different experimental conditions. The following table provides a template for presenting such data.

Table 1: Quantitative Analysis of MLL1 Enrichment at Target Gene Promoters

| Target Gene Promoter | Sample Treatment | Percent Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | p-value |

| Positive Control | ||||

| HOXA9 | Control | 2.5 ± 0.3 | 25.0 ± 3.0 | <0.001 |

| HOXA9 | LINC00926 Knockdown | 0.8 ± 0.1 | 8.0 ± 1.2 | <0.01 |

| Target of Interest | ||||

| WNT10B | Control | 1.8 ± 0.2 | 18.0 ± 2.5 | <0.001 |

| WNT10B | LINC00926 Knockdown | 0.5 ± 0.08 | 5.0 ± 0.9 | <0.01 |

| Negative Control | ||||

| GAPDH | Control | 0.1 ± 0.02 | 1.0 ± 0.2 | >0.05 |

| GAPDH | LINC00926 Knockdown | 0.1 ± 0.03 | 1.1 ± 0.3 | >0.05 |

Experimental Protocols

This section provides a detailed protocol for a standard cross-linking ChIP (X-ChIP) assay, which can be adapted for targeting MLL1 or other LINC00926-interacting proteins.

I. Cell Cross-linking and Harvesting

-

Cell Culture: Grow mammalian cells to approximately 80-90% confluency in the appropriate culture medium.

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[4][5]

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.[5]

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS containing a protease inhibitor cocktail and transfer to a conical tube.

-

Pelleting: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

II. Chromatin Preparation

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing 0.1% SDS) and incubate on ice for 15 minutes.[4]

-

Chromatin Shearing: Shear the chromatin to an average size of 200-1000 base pairs. This is a critical step and needs to be optimized for each cell type and instrument.[4]

-

Sonication: This is a common method using ultrasonic waves.[4] Keep samples cold during sonication.

-

-

Clarification: Centrifuge the sheared chromatin at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.

III. Immunoprecipitation

-

Quantification: Determine the chromatin concentration.

-

Pre-clearing: (Optional but recommended) Add Protein A/G beads to the chromatin and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.

-

Antibody Incubation: Add the primary antibody (e.g., anti-MLL1) to the pre-cleared chromatin. A negative control with a non-specific IgG of the same isotype should be included. Incubate overnight at 4°C with rotation.[6]

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.[7]

IV. Washing and Elution

-

Washes: Pellet the beads by centrifugation and wash sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.[6]

-

Elution: Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

V. Reverse Cross-linking and DNA Purification

-

Reverse Cross-linking: Add NaCl to the eluted samples and incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.

-

Protein and RNA Digestion: Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

VI. DNA Analysis

-

Quantitative PCR (qPCR): Use qPCR to quantify the enrichment of specific DNA sequences. Analyze the enrichment of target gene promoters (e.g., WNT10B) relative to a negative control region (e.g., GAPDH). Data is typically presented as a percentage of the input DNA or as fold enrichment over the IgG control.

Mandatory Visualizations

Signaling Pathway

Caption: LINC00926 recruits MLL1 to the WNT10B promoter, leading to gene activation.

Experimental Workflow

Caption: A stepwise workflow for a chromatin immunoprecipitation (ChIP) experiment.

References

- 1. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rockland.com [rockland.com]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]

- 7. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

Application of UNC926 in Alternative Splicing Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC926 is a small molecule inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1), a methyl-lysine reader protein. L3MBTL1 plays a crucial role in transcriptional repression and chromatin compaction. While primarily studied in the context of epigenetics and cancer biology, emerging evidence suggests a potential, indirect role for L3MBTL1 and its inhibition by this compound in the regulation of alternative splicing. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the interplay between chromatin regulation and alternative splicing.

The L3MBTL1 gene itself is known to undergo complex alternative splicing, giving rise to multiple protein isoforms.[1][2][3] Inhibition of L3MBTL1 activity with this compound may therefore not only affect the transcription of target genes but could also influence the splicing patterns of L3MBTL1 pre-mRNA and other genes regulated by chromatin-associated factors.

Proposed Mechanism of Action in Alternative Splicing

The primary mechanism of this compound is the inhibition of the methyl-lysine binding activity of L3MBTL1. The application of this compound in alternative splicing studies is based on the hypothesis that altering chromatin structure and the recruitment of regulatory factors to gene bodies through L3MBTL1 inhibition can indirectly impact the splicing machinery.

Hypothesized Signaling Pathway:

Caption: Proposed pathway of this compound's indirect effect on alternative splicing.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its target, L3MBTL1. Note that the data on splicing changes are hypothetical and for illustrative purposes, as direct studies are lacking.

Table 1: this compound Inhibitory Activity

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | L3MBTL1 | 3.9 | Biochemical Assay | [Source] |

| This compound | L3MBTL3 | 3.2 | Biochemical Assay | [Source] |

Table 2: Hypothetical Effect of this compound on Alternative Splicing of L3MBTL1 (Illustrative)

| Treatment | Exon Skipped | Inclusion Ratio (Exon/Intron) | Fold Change vs. Control | p-value |